molecular formula C12H11N3O3 B8805451 4,6-Dimethyl-2-(4-nitrophenoxy)pyrimidine

4,6-Dimethyl-2-(4-nitrophenoxy)pyrimidine

Cat. No. B8805451
M. Wt: 245.23 g/mol
InChI Key: IFJDPIPLLBRMGH-UHFFFAOYSA-N
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Patent
US04627871

Procedure details

24.5 g (0.1 mole) of 2-(4-nitro-phenoxy)-4,6-dimethyl-pyrimidine were dissolved in 150 ml of dioxane and subjected to exhaustive hydrogenation with hydrogen in the presence of Raney nickel under a pressure of 50 bar at a temperature between 20° and 50° C. The catalyst was then filtered off with suction and the filtrate was evaporated under reduced pressure. 20.4 g (95% of theory) of 2-(4-amino-phenoxy)-4,6-dimethylpyrimidine were obtained in the form of a solid substance.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([O:8][C:9]2[N:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[N:10]=2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>O1CCOCC1.[Ni]>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]([O:8][C:9]2[N:10]=[C:11]([CH3:16])[CH:12]=[C:13]([CH3:15])[N:14]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=NC(=CC(=N2)C)C)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature between 20° and 50° C
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off with suction
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=NC(=CC(=N2)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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